An In-depth Technical Guide to 2-Nitrodiphenylamine (CAS 119-75-5)
An In-depth Technical Guide to 2-Nitrodiphenylamine (CAS 119-75-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, analysis, and safety information for 2-Nitrodiphenylamine. The information is presented to support research, development, and quality control activities involving this compound.
Physicochemical Properties
2-Nitrodiphenylamine is an organic compound that typically appears as an orange-red to red-brown crystalline solid.[1][2] It is a nitrated derivative of diphenylamine (B1679370). The key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [3] |
| Molecular Weight | 214.22 g/mol | [3] |
| Melting Point | 74-76 °C | [1] |
| Boiling Point | 346 °C | [1] |
| Density | 1.36 - 1.403 g/cm³ | [1][4] |
| Appearance | Orange-red flaky crystals or red-brown crystalline powder | [1][2] |
| Solubility | Insoluble in water; slightly soluble in chloroform (B151607), DMSO, and methanol. | [1] |
| Vapor Density | 10.7 (vs air) | [1] |
| Refractive Index | ~1.666 | [1] |
Synthesis of 2-Nitrodiphenylamine
The most common method for synthesizing 2-Nitrodiphenylamine is the Ullmann condensation, which involves the copper-catalyzed reaction between an aryl halide and an amine.[5] Below are detailed protocols for two variations of this synthesis.
Experimental Protocol: Ullmann Condensation of 2-Nitroaniline (B44862) and Bromobenzene (B47551)
This protocol describes a method for producing 2-nitrodiphenylamine with an increased yield by using bromobenzene as both a reactant and a solvent.
Materials:
-
2-Nitroaniline
-
Bromobenzene
-
Anhydrous sodium carbonate
-
Copper(I) iodide (catalyst)
-
Surfactant
-
22% Hydrochloric acid solution
-
5% Sodium hydroxide (B78521) solution
Procedure:
-
Combine 2-nitroaniline and bromobenzene in a molar ratio of 1:1.5 in a reaction vessel equipped for continuous stirring and distillation.
-
Add anhydrous sodium carbonate, a surfactant, and the copper(I) iodide catalyst to the mixture.
-
Heat the mixture to boiling at a temperature of 170-185°C with continuous stirring.
-
Continuously distill off the azeotrope of water and bromobenzene. Periodically add pure bromobenzene to the reaction to maintain the temperature. The total synthesis time is approximately 20 hours.
-
After the reaction is complete, distill off the unreacted bromobenzene at 170°C.
-
Add water to the residue and heat to boiling to distill off any remaining traces of bromobenzene with the steam.
-
Treat the remaining product at 90°C, first with a 22% solution of hydrochloric acid, and then with a 5% solution of an alkaline agent.
-
Recrystallize the crude product from 80% ethanol to obtain pure 2-nitrodiphenylamine.[6]
Experimental Protocol: General Ullmann-Goldberg N-Arylation
This protocol provides a general procedure for the N-arylation of anilines using a copper-based catalyst.
Materials:
-
2-Nitrophenylboronic acid
-
Potassium fluoride (B91410) (KF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cu-IS-AMBA-MNPs (catalyst)
-
Ethyl acetate (B1210297)
-
n-Hexane
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, combine 2-nitrophenylboronic acid (1 mmol), aniline (1.2 mmol), potassium fluoride (0.12 g, 2 mmol), and Cu-IS-AMBA-MNPs catalyst (0.06 g, 0.025 mmol) in DMSO (4 mL).
-
Stir the mixture vigorously at 130°C for 2 hours.
-
After the reaction is complete, separate the catalyst using an external magnet and wash it three times with dry dichloromethane (B109758) for potential reuse.
-
Evaporate the solvent from the reaction mixture using a rotary evaporator.
-
Add ethyl acetate and water to the residue and transfer to a separatory funnel.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography using a mixture of ethyl acetate and n-hexane as the eluent to yield pure 2-nitrodiphenylamine.[1]
Caption: Workflow for the synthesis of 2-Nitrodiphenylamine.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is a common and effective technique for the analysis and quantification of 2-nitrodiphenylamine, particularly in complex matrices such as propellants.
Experimental Protocol: HPLC Analysis of 2-Nitrodiphenylamine in Propellants
This protocol outlines a reverse-phase HPLC method for the determination of 2-nitrodiphenylamine in nitrocellulose-based propellants.
Materials and Reagents:
-
2-Nitrodiphenylamine reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Chloroform (for extraction)
-
Methanol (for sample preparation)
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm
-
Mobile Phase: Isocratic mixture of 85% Acetonitrile and 15% Water
-
Flow Rate: 0.5 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Sample Preparation:
-
Accurately weigh approximately 1.00 g of the propellant sample into a Soxhlet extraction thimble.
-
Extract the sample with 50-60 mL of chloroform for about 2 hours in a Soxhlet apparatus.
-
Evaporate the chloroform from the extract under controlled conditions.
-
Dissolve the residue in 15-20 mL of acetonitrile.
-
Transfer the solution to a 100 mL volumetric flask and dilute to the mark with acetonitrile.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[4]
Standard Preparation:
-
Prepare a stock solution of the 2-nitrodiphenylamine reference standard in acetonitrile.
-
From the stock solution, prepare a series of working standards by dilution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 15, 20 mg/L).
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify and quantify the 2-nitrodiphenylamine peak based on the retention time and the calibration curve.
Caption: Experimental workflow for HPLC analysis.
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-nitrodiphenylamine will show characteristic signals for the aromatic protons. The protons on the nitrated ring are expected to be shifted downfield due to the electron-withdrawing effect of the nitro group. The spectrum will be complex due to spin-spin coupling between the protons on both aromatic rings.
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the carbon atom attached to the nitro group will be significantly deshielded and appear at a high chemical shift. The other aromatic carbons will appear in the typical aromatic region (110-150 ppm). Quaternary carbons will generally show weaker signals.[7][8]
Infrared (IR) Spectroscopy
The IR spectrum of 2-nitrodiphenylamine will exhibit characteristic absorption bands. The N-H stretch of the secondary amine will appear as a sharp peak in the region of 3300-3500 cm⁻¹. The most prominent peaks will be the asymmetric and symmetric stretching vibrations of the nitro group (N-O), which are expected in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[9] Aromatic C-H stretching will be observed above 3000 cm⁻¹, and C=C stretching vibrations of the aromatic rings will be present in the 1400-1600 cm⁻¹ region.
Mass Spectrometry
The electron ionization (EI) mass spectrum of 2-nitrodiphenylamine will show a molecular ion peak (M⁺) at m/z 214. The fragmentation pattern is influenced by the nitro group and the diphenylamine structure. Common fragmentation pathways include the loss of the nitro group (-NO₂) and cleavage of the C-N bond connecting the two phenyl rings. The base peak is often observed at m/z 167, corresponding to the loss of the NO₂ group and a hydrogen atom.[3]
Signaling Pathways and Mechanisms
While 2-nitrodiphenylamine is not typically involved in biological signaling pathways in the context of drug development, its primary mechanism of action in its main application is as a stabilizer in propellants. It functions by scavenging nitrogen oxides (NOx) that are produced during the decomposition of nitrocellulose and nitroglycerin. This process prevents the autocatalytic breakdown of the propellant, thereby extending its shelf life and ensuring its stability.
Caption: Generalized mechanism of the Ullmann Condensation.
Safety and Handling
2-Nitrodiphenylamine is considered a hazardous substance. It can cause skin, eye, and respiratory tract irritation.[10] Prolonged or repeated exposure may have adverse effects. It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. In case of contact, flush the affected area with plenty of water.[10] For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. 2-Nitrodiphenylamine | C12H10N2O2 | CID 8407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. byjus.com [byjus.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. ANALYTICAL METHODS - Toxicological Profile for Otto Fuel II and Its Components - NCBI Bookshelf [ncbi.nlm.nih.gov]
